3-[(Tributylstannyl)methoxy]-1-propanamine
CAS No.: 1577233-70-5
Cat. No.: VC6613002
Molecular Formula: C16H37NOSn
Molecular Weight: 378.188
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1577233-70-5 |
---|---|
Molecular Formula | C16H37NOSn |
Molecular Weight | 378.188 |
IUPAC Name | 3-(tributylstannylmethoxy)propan-1-amine |
Standard InChI | InChI=1S/C4H10NO.3C4H9.Sn/c1-6-4-2-3-5;3*1-3-4-2;/h1-5H2;3*1,3-4H2,2H3; |
Standard InChI Key | MFLUZZMSFDSMIZ-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)COCCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
3-[(Tributylstannyl)methoxy]-1-propanamine features a linear propane backbone with three distinct functional groups:
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A tributylstannyl (Sn(C₄H₉)₃) moiety attached via a methoxy (-O-) bridge at the C3 position.
This configuration, represented by the IUPAC name 3-[(tributylstannyl)methoxy]-1-propanamine, underscores its hybrid organometallic-organic nature. The tributyltin group confers electrophilic character to the adjacent methoxy oxygen, while the amine serves as a nucleophilic site for intramolecular cyclization .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 378.18 g/mol |
Density | 1.102 g/cm³ at 25°C |
Boiling Point | 387.6 ± 48.0°C (760 mmHg) |
Flash Point | 188.2 ± 29.6°C |
GHS Hazard Codes | GHS06 (Toxicity), GHS09 (Environmental Hazard) |
Synthesis and Manufacturing Processes
Industrial Preparation
The synthesis of 3-[(tributylstannyl)methoxy]-1-propanamine typically involves sequential alkylation and stannylation steps:
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Epoxide Opening: Reaction of 3-amino-1-propanol with epichlorohydrin yields an intermediate epoxypropylamine.
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Stannylation: Treatment with tributyltin hydride (Bu₃SnH) in the presence of a Lewis acid catalyst installs the tributylstannyl group .
Critical process parameters include strict anhydrous conditions to prevent hydrolysis of the tin-carbon bonds and temperature control (<50°C) to minimize side reactions .
Applications in Organic Synthesis
Synthesis of Thiomorpholines
The SnAP OA Reagent enables a one-step conversion of aldehydes to 3-substituted thiomorpholines, a class of saturated sulfur-nitrogen heterocycles with pharmaceutical relevance. The mechanism proceeds via:
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Imine Formation: Condensation of the aldehyde with the primary amine.
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Intramolecular Cyclization: Nucleophilic attack by the stannyl-methoxy oxygen on the imine carbon, followed by sulfur incorporation .
This method circumvents traditional multi-step sequences, achieving yields up to 85% for substrates like benzaldehyde derivatives .
Construction of Spirocyclic N-Heterocycles
When reacted with ketones, the reagent facilitates the synthesis of spirocyclic amines through a tandem stannane-mediated cyclization. For example, cyclohexanone derivatives form 7-membered spirocycles with >90% diastereoselectivity under mild conditions .
Table 2: Representative Reactions and Outcomes
Substrate | Product | Yield (%) | Diastereoselectivity |
---|---|---|---|
Benzaldehyde | 3-Phenylthiomorpholine | 82 | N/A |
Cyclopentanone | Spiropiperidine | 78 | 92:8 |
4-Nitrobenzaldehyde | Nitrothiomorpholine | 68 | N/A |
Recent Advances and Research Directions
Catalytic Asymmetric Variants
Recent studies explore chiral Lewis acids to induce enantioselectivity in SnAP-mediated cyclizations. For instance, Binol-derived phosphoric acids achieve ee values up to 74% for spirocyclic products .
Flow Chemistry Applications
Continuous-flow reactors enhance the reagent’s scalability by minimizing tin leaching and improving heat transfer during exothermic cyclizations .
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